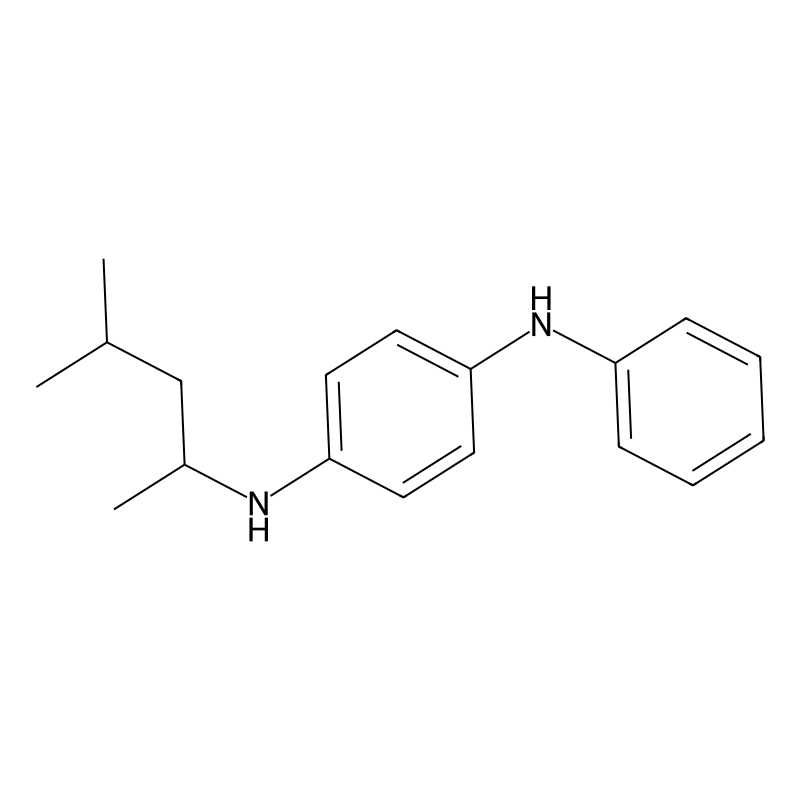N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water, g/100ml at 20 °C: 0.01
Synonyms
Canonical SMILES
Antioxidant Properties:
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, also known as 6PPD, is primarily studied for its antioxidant properties. It is widely used as an antidegradant in the rubber industry, preventing the deterioration of rubber products under various environmental stresses like heat, ozone, and UV radiation. ()
Toxicity Studies:
While beneficial in its primary application, 6PPD has raised concerns due to its potential toxic effects. Research is ongoing to understand its specific mechanisms of toxicity in various organisms. Studies have shown that 6PPD can be harmful to aquatic life and may pose developmental and reproductive risks to mammals. ()
Mechanism of Toxicity:
Recent research suggests that 6PPD's toxicity might be linked to its oxidation product, 6PPD quinone (6PPDQ). This compound is believed to react with DNA, forming harmful DNA adducts that can disrupt cellular processes and contribute to various health risks. ()
Environmental Implications:
The widespread use of 6PPD in rubber products raises concerns about its potential environmental impact. Research aims to understand its environmental fate and transport, particularly its persistence and bioaccumulation in the environment. This knowledge is crucial for developing strategies to mitigate its potential risks. ()
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine, with the CAS number 793-24-8, is a chemical compound that belongs to the family of phenylenediamines. It is characterized by its molecular formula and a molar mass of approximately 268.4 g/mol. This compound is primarily utilized in the rubber industry as an antioxidant, helping to prevent degradation caused by heat, light, and oxidation . The chemical structure features a dimethylbutyl group attached to one nitrogen atom and a phenyl group attached to another nitrogen atom, contributing to its unique properties.
There is no current scientific research available on the specific mechanism of action of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine.
- Oxidation Reactions: The presence of amine groups allows for oxidation to form nitroso or nitrile derivatives.
- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, where substituents can be added to the benzene ring.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines under acidic or basic conditions.
These reactions are important for modifying its properties for specific applications in materials science and organic synthesis.
Research indicates that N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibits biological activity that may include:
- Antioxidant Properties: Its primary application in rubber suggests it may also have protective effects against oxidative stress in biological systems.
- Potential Toxicity: Safety data sheets indicate that it may cause irritation upon contact with skin or eyes and can be harmful if ingested . Long-term exposure studies are necessary to fully understand its mutagenic or carcinogenic potential.
The synthesis of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine typically involves:
- Amination Reaction: The reaction of p-phenylenediamine with 1,3-dimethylbutyl chloride or an equivalent alkylating agent.
- Reflux Conditions: This reaction is often conducted under reflux conditions in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product.
- Purification: Post-reaction, the product is purified through recrystallization or chromatography to obtain high purity levels for industrial use.
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine is primarily used in:
- Rubber Industry: As an antioxidant to enhance the durability and longevity of rubber products by preventing oxidative degradation.
- Plastics and Coatings: Its antioxidant properties make it suitable for use in various plastic formulations and coatings.
- Research
Studies on N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine interactions focus on:
- Chemical Interactions: Its ability to interact with free radicals has been studied extensively, showcasing its role as a radical scavenger.
- Biological Interactions: Research into its effects on cellular systems highlights potential protective roles against oxidative stress but also raises concerns about its toxicity and long-term effects on human health .
Several compounds share structural similarities with N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Phenyl-p-phenylenediamine | 101-54-2 | A simpler derivative without the dimethylbutyl group. |
| N,N'-Diphenyl-p-phenylenediamine | 103-24-2 | Contains two phenyl groups; used as an antioxidant. |
| N,N'-Diethyl-p-phenylenediamine | 119-90-4 | Similar structure but with ethyl groups instead; used in rubber applications. |
Uniqueness
The uniqueness of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine lies in its specific combination of a branched alkyl group (1,3-dimethylbutyl) with a phenyl moiety attached to p-phenylenediamine. This configuration enhances its antioxidant capabilities compared to simpler derivatives while maintaining compatibility with various polymer matrices used in industrial applications .
Physical Description
DryPowder; DryPowder, Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT.
Color/Form
XLogP3
Boiling Point
370 °C (calculated)
Flash Point
200 °C c.c.
Density
1.07
1.02 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
LogP
Melting Point
50 °C
45-48 °C
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 262 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 261 of 262 companies with hazard statement code(s):;
H302 (49.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (99.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (14.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (84.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Methods of Manufacturing
...reductive alkylation of p-phenylenediamine with methyl isobutyl ketone
Methyl isobutyl ketone + p-aminodiphenylamine (reductive amination)
General Manufacturing Information
Recycling
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Waste To Energy
Waste to energy
Wholesale and retail trade
recycling
waste to energy
1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl-: ACTIVE
Staining antidegradents that act as anti-flex-cracking agents and antiozonants








